molecular formula C9H12N2O3 B2385921 Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate CAS No. 1708080-08-3

Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate

Cat. No.: B2385921
CAS No.: 1708080-08-3
M. Wt: 196.206
InChI Key: UMGQLMLIZFPWRH-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (CAS: 1708080-08-3) is a heterocyclic compound featuring a fused pyrazolo[1,5-a]pyridine core. The molecule includes a hydroxyl group at the 4-position and a methyl ester at the 2-position. Its molecular formula is inferred to be C₉H₁₂N₂O₃ (molecular weight ≈ 196.2 g/mol), derived from structural analogs and naming conventions.

Properties

IUPAC Name

methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-14-9(13)6-5-7-8(12)3-2-4-11(7)10-6/h5,8,12H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGQLMLIZFPWRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2CCCC(C2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    1,3-Dipolar Cycloaddition: One common method for synthesizing methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to a propargylic acid amide.

    Hydrogenation: Another synthetic route involves the hydrogenation of pyrazolo[1,5-a]pyridines.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This compound can be reduced to form various derivatives, such as alcohols or amines, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base, acyl chlorides in the presence of a catalyst.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate. Research indicates that derivatives of tetrahydropyrazolo compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds in this class have shown effectiveness against K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines .

A notable study demonstrated that specific derivatives blocked cell proliferation and induced apoptosis in K562 cells, suggesting that methyl 4-hydroxy derivatives could serve as lead compounds for developing new anticancer therapies .

Hepatitis B Virus Inhibition

Another promising application of this compound is its role as a Hepatitis B Virus (HBV) core protein allosteric modulator. A series of tetrahydropyrazolo compounds have been evaluated for their ability to inhibit HBV replication effectively. One lead compound demonstrated significant inhibition of HBV DNA viral load in an animal model, indicating potential for therapeutic use against HBV infections .

Synthesis and Functionalization

The synthesis of this compound involves several steps that can be optimized for yield and purity. Recent advancements in synthetic methodologies have allowed for more efficient production of this compound and its derivatives. For instance, researchers have developed novel synthetic routes that enhance the functionalization of the tetrahydropyridine ring while maintaining high yields .

Biological Assays and Mechanisms of Action

Biological assays have been critical in understanding the mechanisms through which methyl 4-hydroxy derivatives exert their effects. Studies employing molecular docking simulations have elucidated how these compounds interact at the molecular level with target proteins involved in cancer proliferation and viral replication. Such insights are essential for rational drug design aimed at improving efficacy and reducing side effects .

Mechanism of Action

The mechanism of action of methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can mimic the structure of natural substrates, allowing it to bind to active sites and inhibit enzymatic activity. Additionally, its ability to form hydrogen bonds and participate in π-π interactions enhances its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis highlight key structural, physicochemical, and commercial differences between the target compound and its analogs.

Structural and Functional Comparison Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Substituents Ester Group Purity (%) Key Features
Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate 1708080-08-3 C₉H₁₂N₂O₃ 196.2 4-hydroxy Methyl 90 Polar hydroxyl enhances solubility; research intermediate
Ethyl 4-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate 2107180-87-8 C₁₁H₁₆N₂O₂ 208.3 4-methyl Ethyl - Methyl substituent increases lipophilicity; limited suppliers
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate 307307-84-2 C₁₀H₁₄N₂O₂ 194.2 None Ethyl 95 Higher purity; no hydroxyl reduces polarity
Methyl 2-(chloromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate 1779126-41-8 C₁₀H₁₃ClN₂O₂ 228.7 2-(chloromethyl) Methyl 97 Reactive chloromethyl group; potential for further derivatization
Methyl 3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate 1448862-61-0 C₉H₁₁BrN₂O₂ 259.1 3-bromo Methyl - Bromine enhances electrophilicity; hazardous (H302, H315)
Ethyl 4-methyl-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylate 2104858-71-9 C₁₁H₁₅NO₂S 225.3 4-methyl, thieno ring Ethyl - Thiophene substitution alters electronic properties

Key Comparative Insights

Substituent Effects
  • Halogenated Derivatives : Bromo (CAS 1448862-61-0) and chloromethyl (CAS 1779126-41-8) substitutions introduce reactive sites for cross-coupling or nucleophilic substitution but elevate toxicity risks (e.g., H302: harmful if swallowed) .
  • Methyl/Thieno Modifications: Ethyl 4-methyl analogs (CAS 2107180-87-8) exhibit increased lipophilicity, while the thieno derivative (CAS 2104858-71-9) replaces a pyridine nitrogen with sulfur, altering π-electron distribution and bioavailability .
Ester Group Influence
  • Methyl vs. Ethyl Esters : Methyl esters (e.g., target compound) generally have lower molecular weights and slightly higher polarity than ethyl analogs (e.g., CAS 307307-84-2), impacting metabolic stability and membrane permeability .
Purity and Availability
  • The ethyl derivative (CAS 307307-84-2) boasts 95% purity, higher than the target compound’s 90%, suggesting optimized synthetic routes .
Hazard Profiles
  • Brominated analogs (CAS 1448862-61-0) carry warnings for acute toxicity (H302) and skin irritation (H315), underscoring the need for careful handling .

Biological Activity

Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate (CAS Number: 1708080-08-3) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2O3
  • Molecular Weight : 196.2 g/mol
  • IUPAC Name : this compound

The compound features a pyrazole ring fused to a pyridine ring, which is critical for its biological activity. The presence of the hydroxyl and ester functional groups contributes to its solubility and interaction with biological targets.

This compound exhibits biological activity primarily through:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors due to its structural similarity to natural substrates. This binding can inhibit enzymatic activity by blocking the active site.
  • Hydrogen Bonding and π-π Interactions : The ability to form hydrogen bonds enhances its binding affinity to target proteins, potentially leading to significant biological effects .

Antimicrobial Activity

Research has indicated that compounds with similar pyrazole structures exhibit antimicrobial properties. For instance, studies on pyrazolyl derivatives have shown moderate antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) around 250 μg/mL . While specific data on this compound is limited, its structural analogs suggest potential efficacy in this area.

Anti-inflammatory Properties

Compounds in the pyrazole class have been investigated for their anti-inflammatory effects. Some derivatives have demonstrated inhibitory activity against critical inflammatory mediators like IL-17 and TNFα with IC50 values ranging from 0.1 to 1 μM . Given the structural similarities, it is plausible that this compound may exhibit similar anti-inflammatory properties.

Neuroprotective Effects

The compound's potential applications in treating neurological disorders arise from its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress. Its structural characteristics allow it to interact with various receptors involved in neuroprotection and neuroinflammation .

Synthesis and Evaluation

A study focused on synthesizing pyrazole derivatives reported that modifications on the pyrazole ring significantly affected their biological activities. The synthesized methyl 4-hydroxy derivative was evaluated for its enzyme inhibition capabilities and showed promising results in preliminary assays .

Comparative Analysis

A comparative study of various tetrahydropyridine derivatives highlighted the unique properties of this compound. Its specific substitution pattern enhances lipophilicity and bioavailability compared to other similar compounds lacking these features .

Q & A

Basic Questions

Q. What are the key steps and optimization strategies for synthesizing Methyl 4-hydroxy-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization and functional group modifications. Key parameters include:

  • Temperature control : Maintaining optimal reaction temperatures (e.g., 60–80°C) to prevent side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
  • Catalysts : Use of palladium catalysts for cross-coupling reactions in derivative synthesis .
  • Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress and intermediate purity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Assign peaks to specific protons and carbons in the pyrazolo-pyridine core. For example, the methyl ester group typically shows a singlet near δ 3.8 ppm in 1H NMR .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and hydroxyl (O-H) bands (~3200 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., m/z 195.064 for the parent ion) to confirm stoichiometry .

Advanced Research Questions

Q. What experimental approaches are used to evaluate the biological activity of this compound, particularly its anti-tumor potential?

  • Methodology :

  • In vitro assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to assess cytotoxicity .
  • Enzyme inhibition studies : Test inhibition of kinases or proteases via fluorometric/colorimetric assays (e.g., ATPase activity measurement) .
  • Receptor binding : Radioligand displacement assays to study interactions with therapeutic targets (e.g., GPCRs) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to simulate binding poses with proteins (e.g., HIV-1 protease) .
  • QSAR analysis : Correlate structural features (e.g., electron-withdrawing groups) with activity data to guide derivative design .
  • MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Q. How should researchers resolve contradictions in reported biological activities across studies?

  • Methodology :

  • Replicate experiments : Verify results under standardized conditions (e.g., consistent cell lines, assay protocols) .
  • Orthogonal assays : Use complementary techniques (e.g., flow cytometry vs. Western blot) to confirm mechanisms .
  • Meta-analysis : Compare data across publications to identify confounding variables (e.g., solvent effects in cytotoxicity assays) .

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